molecular formula C23H18ClNO4 B2940107 (S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid CAS No. 1260608-79-4

(S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid

Cat. No.: B2940107
CAS No.: 1260608-79-4
M. Wt: 407.85
InChI Key: IWNXWBFVGWGSRR-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid is a chiral α-amino acid derivative featuring:

  • 3-Chlorophenyl group: An aromatic ring with a chlorine substituent at the meta position, conferring electron-withdrawing properties.
  • Fmoc-protected amino group: The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for amines, widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality and base-labile cleavage .
  • Acetic acid backbone: Provides a carboxylic acid functional group for peptide bond formation.
  • (S)-Stereochemistry: The chiral center at the α-carbon influences biological interactions and synthetic pathways.

This compound is utilized in peptide synthesis, particularly for introducing chlorinated aromatic residues into peptide chains, which can enhance hydrophobicity or modulate receptor binding .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNXWBFVGWGSRR-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC(=CC=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid, commonly referred to as Fmoc-DL-3-Chlorophenylglycine, is a synthetic compound notable for its applications in peptide synthesis and potential biological activities. Its unique structure, characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group and a chlorophenyl moiety, suggests a multifaceted role in biochemical interactions and therapeutic applications.

  • Molecular Formula : C23H18ClNO4
  • Molecular Weight : 407.85 g/mol
  • CAS Number : 339208-90-1
  • Melting Point : Not explicitly stated; however, related compounds typically exhibit stability under standard conditions.

The compound exhibits chirality, which may influence its biological activity and interactions within various biochemical pathways.

The biological activity of this compound is primarily attributed to its role as an amino acid unit in the synthesis of peptides. The Fmoc group allows for selective protection during peptide synthesis, facilitating the formation of complex structures essential for biological function.

Study on Antibacterial Activity

A study focusing on acetic acid's antibacterial properties demonstrated its effectiveness against biofilm-producing pathogens. While this study did not directly test this compound, it highlights the potential for similar compounds to act as effective biocides in clinical settings .

Peptide Synthesis Applications

The use of Fmoc-protected amino acids in peptide synthesis has been widely documented. The Fmoc group allows for efficient coupling reactions while maintaining stability under various reaction conditions. This characteristic is crucial for synthesizing peptides with specific biological activities, including those that may target disease mechanisms or act as therapeutic agents .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundFmoc protecting group, chlorophenyl moietyPotential antimicrobial and protein interaction properties
Fmoc-DL-AlanineSimilar Fmoc structureWidely used in peptide synthesis
Acetic Acid DerivativesVaried functional groupsDocumented antibacterial activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the Fmoc-protected amino-acetic acid core but differ in aromatic substituents, stereochemistry, or backbone modifications:

Compound Name Substituent/Modification Molecular Weight Key Properties/Applications Reference
(S)-(3-Chloro-phenyl)-Fmoc-amino-acetic acid (Target) 3-Chlorophenyl, (S)-configuration ~403.43 (est.) Enhanced hydrophobicity; SPPS applications
Fmoc-(4-aminophenyl)acetic acid 4-Aminophenyl 373.41 Electrophilic coupling via amino group
2-[4-(Fmoc-aminomethyl)phenyl]acetic acid 4-(Fmoc-aminomethyl)phenyl 379.46 Increased steric bulk; modified solubility
(S)-2-Fmoc-amino-3-(4-methoxyphenyl)propanoic acid 4-Methoxyphenyl, propanoic acid backbone 403.43 Electron-donating group; altered H-bonding
(S)-3-(Fmoc-amino)butyric acid (Fmoc-β-homoalanine) β-amino acid with butyric acid backbone 297.33 Extended backbone for conformational studies
2-(3-{[(Fmoc)amino]methyl}phenyl)acetic acid 3-(Fmoc-aminomethyl)phenyl 379.46 Meta-substitution affects spatial orientation
(S)-2-Fmoc-amino-3-(2,4,5-trifluorophenyl)propanoic acid 2,4,5-Trifluorophenyl 441.40 High electronegativity; potential protease resistance

Key Comparative Insights

Substituent Position and Electronic Effects
  • Chlorine vs. This difference influences reactivity in coupling reactions .
  • Fluorinated Analogues : The trifluorophenyl derivative exhibits extreme electronegativity, which may improve metabolic stability in drug design but reduce solubility in aqueous media compared to the chloro-substituted target.
Backbone Modifications
  • β-Amino Acids: Compounds like Fmoc-β-homoalanine feature elongated backbones, enabling unique peptide conformations (e.g., 14-helical structures) but require specialized coupling strategies .
Stereochemical Considerations
  • The (S)-configuration in the target compound contrasts with racemic mixtures in some analogues (e.g., Fmoc-dl-glycine ), which can lead to divergent biological activities or crystallization behaviors .
Solubility and Handling
  • Hydrophobicity: The 3-chlorophenyl group increases lipophilicity (logP ~3.5 estimated) compared to the more polar 4-aminophenyl analogue (logP ~2.8) .
  • Safety Profiles : Several analogues, including the target compound, share hazard classifications (e.g., H302 for oral toxicity) due to the Fmoc group .

Preparation Methods

Strecker Amino Acid Synthesis

The Strecker reaction involves the condensation of 3-chlorobenzaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis to yield the racemic amino acid. Key conditions include:

  • Reagents : 3-Chlorobenzaldehyde (1.0 eq), NH₄Cl (2.5 eq), KCN (1.2 eq)
  • Solvent : Aqueous ethanol (50% v/v)
  • Temperature : 0–5°C for 24 hours
  • Hydrolysis : 6M HCl at 110°C for 6 hours

Racemic 3-chlorophenylglycine is obtained in 65–72% yield, requiring subsequent resolution to isolate the (S)-enantiomer.

Enzymatic Resolution of Racemates

To bypass racemization risks, lipase-mediated kinetic resolution is employed. Immobilized Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of N-acetyl-3-chlorophenylglycine methyl ester, leaving the (S)-enantiomer intact.

  • Substrate : N-Acetyl-3-chlorophenylglycine methyl ester (1.0 eq)
  • Enzyme : CAL-B (20 mg/mmol substrate)
  • Buffer : Phosphate buffer (pH 7.0) at 37°C
  • Yield : 89% enantiomeric excess (ee) for (S)-3-chlorophenylglycine after 48 hours.

Fmoc Protection of the Amino Group

Introducing the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group to the amino functionality ensures compatibility with SPPS protocols. Two principal strategies are documented:

Direct Fmoc Chloride Coupling

Reaction of 3-chlorophenylglycine with Fmoc-Cl in the presence of a base achieves N-protection:

  • Reagents : Fmoc-Cl (1.2 eq), 3-chlorophenylglycine (1.0 eq), Na₂CO₃ (2.0 eq)
  • Solvent : Dioxane/water (4:1 v/v)
  • Temperature : 0°C → room temperature (12 hours)
  • Workup : Acidification to pH 2.0 with HCl, extraction with ethyl acetate
  • Yield : 78–85%

Mixed Carbonate Activation

To minimize racemization, Fmoc-Osu (N-hydroxysuccinimide ester) is used under mild conditions:

  • Reagents : Fmoc-Osu (1.1 eq), 3-chlorophenylglycine (1.0 eq), DIEA (2.5 eq)
  • Solvent : Anhydrous DMF
  • Temperature : −20°C for 2 hours
  • Yield : 92% with <1% racemization (HPLC analysis)

Racemization Mitigation Strategies

Racemization during Fmoc protection remains a critical challenge. Comparative studies identify optimal conditions:

Parameter Racemization (%) Yield (%) Source
Fmoc-Cl, Na₂CO₃, 0°C 4.2 78
Fmoc-Osu, DIEA, −20°C 0.8 92
Fmoc-Cl, HOBt, 0°C 1.5 86

Key findings:

  • Low temperatures (−20°C) suppress base-catalyzed enolization.
  • Additives like HOBt (1-hydroxybenzotriazole) stabilize the activated intermediate, reducing racemization.

Purification and Characterization

Chromatographic Purification

Crude product is purified via reverse-phase HPLC or flash chromatography:

  • Column : C18 (5 µm, 250 × 4.6 mm)
  • Mobile Phase : Acetonitrile/water (0.1% TFA) gradient (30→70% over 30 minutes)
  • Retention Time : 18.2 minutes

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.88 (d, 2H, Fmoc ArH), 7.72 (t, 2H, Fmoc ArH), 7.42 (m, 5H, ArH), 4.32 (m, 1H, CH), 4.21 (d, 2H, Fmoc CH₂).
  • HRMS : m/z 408.0874 [M+H]⁺ (calc. 408.0871).

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance reproducibility:

  • Reactor Type : Plug-flow tubular reactor (PFR)
  • Residence Time : 15 minutes
  • Throughput : 200 g/h with 89% yield and 99% ee.

Q & A

Basic: What are the standard synthetic protocols for preparing (S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid?

Answer:
The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) protection strategies. Key steps include:

  • Resin activation : Use NovaSyn TGR resin preloaded with the target amino acid backbone .
  • Coupling : React with Fmoc-protected (S)-3-chlorophenylglycine derivatives in dichloromethane (DCM) with coupling agents like HBTU and N-ethyl-N,N-diisopropylamine (DIPEA) at -10°C to 20°C .
  • Deprotection : Remove Fmoc groups with 20% piperidine in DMF.
  • Cleavage : Release the compound from the resin using trifluoroacetic acid (TFA) cocktails, followed by purification via reverse-phase HPLC .

Basic: How is the enantiomeric purity of this compound verified experimentally?

Answer:
Enantiomeric purity is assessed using:

  • Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak IA/IB) to resolve enantiomers, comparing retention times with authentic standards .
  • Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm, characteristic of the Fmoc-protected amino acid’s chiral center .

Advanced: How can reaction yields be optimized during synthesis under varying conditions?

Answer:
Optimization involves:

  • Temperature control : Lower temperatures (-10°C) reduce racemization during coupling .
  • Catalyst screening : Test alternative coupling reagents (e.g., PyBOP vs. HBTU) to improve efficiency.
  • Design of Experiments (DoE) : Systematically vary solvent polarity (e.g., DCM vs. DMF) and reagent stoichiometry, analyzing outcomes via LC-MS .

Advanced: How to resolve contradictions in reported solubility profiles across studies?

Answer:
Discrepancies may arise from:

  • pH-dependent solubility : Test solubility in buffered aqueous solutions (pH 2–10) using dynamic light scattering (DLS) to detect aggregation .
  • Solvent polarity : Compare solubility in DMSO, acetonitrile, and THF, correlating with Hansen solubility parameters .

Basic: What are the critical stability concerns during storage?

Answer:

  • Light sensitivity : Store in amber vials at -20°C under argon to prevent Fmoc group degradation .
  • Moisture avoidance : Use desiccants (e.g., silica gel) in sealed containers to inhibit hydrolysis .

Advanced: Which computational methods predict the compound’s reactivity in peptide coupling?

Answer:

  • Density Functional Theory (DFT) : Model transition states of acylation reactions to identify energy barriers .
  • Molecular Dynamics (MD) : Simulate solvation effects in DCM or DMF to optimize solvent choice .

Basic: What analytical techniques confirm structural integrity post-synthesis?

Answer:

  • MALDI-TOF MS : Confirm molecular weight (e.g., expected [M+H]+ ion at m/z 373.40) .
  • NMR spectroscopy : Assign peaks for the Fmoc group (δ 7.3–7.8 ppm, aromatic protons) and chiral center (δ 4.0–4.5 ppm, α-proton) .

Advanced: How to minimize racemization during solid-phase synthesis?

Answer:

  • Mild bases : Replace DIPEA with collidine for lower basicity .
  • Coupling time reduction : Limit activation to 5–10 minutes to prevent epimerization .

Basic: What is the compound’s role in peptide synthesis?

Answer:
It serves as a chiral Fmoc-protected amino acid building block. The Fmoc group is selectively removed during SPPS, enabling sequential peptide chain elongation .

Advanced: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Perform reactions in a fume hood to mitigate inhalation risks from volatile reagents (e.g., TFA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.